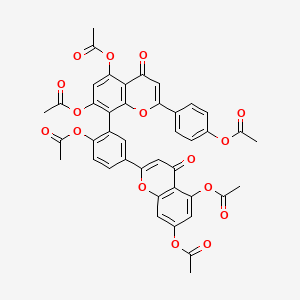
Amprolium hydrochloride
Overview
Description
Amprolium is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that inhibits the transport of thiamine, which is essential for the growth and survival of coccidia parasites. This compound is widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease caused by Eimeria species .
Mechanism of Action
Target of Action
Amprolium primarily targets the thiamine transporter of the Eimeria species . Eimeria is a genus of apicomplexan parasites that includes various species capable of causing the disease coccidiosis in poultry .
Mode of Action
Amprolium acts as a thiamine antagonist . Due to its close structural similarity to thiamine (vitamin B1), it competes for the absorption of thiamine by the Eimeria parasites . This competition effectively blocks the thiamine receptors, preventing coccidia from utilizing thiamine .
Biochemical Pathways
By blocking thiamine uptake, Amprolium prevents carbohydrate synthesis . Thiamine is a crucial coenzyme in the metabolism of sugars and amino acids. Its deficiency disrupts the energy metabolism of the parasites, leading to their starvation and eventual death .
Pharmacokinetics
Amprolium is rapidly eliminated from the body via the kidneys within a few hours . This rapid elimination suggests that the compound has a short half-life, which can influence its dosing frequency.
Result of Action
The action of Amprolium results in the effective control of coccidiosis in poultry . By causing thiamine deficiency in the parasites, it inhibits their growth and reproduction . This leads to a reduction in the population of the parasites, thereby alleviating the symptoms of coccidiosis .
Action Environment
The efficacy of Amprolium can be influenced by various environmental factors. For instance, the compound is commonly used in feed and water treatment during clinical outbreaks . The concentration of the compound in the feed, the frequency of administration, and the overall health status of the poultry can all impact the efficacy of Amprolium . Furthermore, resistance to Amprolium can develop over time, which can also affect its efficacy .
Biochemical Analysis
Biochemical Properties
Amprolium, by virtue of being a thiamine analogue, interacts with the thiamine transporter of Eimeria species . It blocks the thiamine uptake, thereby preventing carbohydrate synthesis . This interaction with the thiamine transporter is crucial for its role as a coccidiostat.
Cellular Effects
Amprolium’s primary cellular effect is on Eimeria species, a type of protozoan parasite. By mimicking thiamine and blocking its uptake, amprolium induces thiamine deficiency in these parasites, leading to their malnutrition and eventual death . This effect is particularly significant in the context of coccidiosis treatment in poultry .
Molecular Mechanism
The molecular mechanism of amprolium centers around its structural similarity to thiamine. This allows it to compete with thiamine for uptake by Eimeria species . By blocking thiamine uptake, it disrupts the carbohydrate synthesis that the parasites rely on for growth and reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, amprolium’s effects have been observed to cause decreases in bodyweight gain and tissue thiamine concentrations in rats receiving daily doses of the compound . This suggests a selective inhibition of thiamine uptake, which is a key aspect of its mechanism of action .
Dosage Effects in Animal Models
In animal models, the effects of amprolium vary with dosage. For instance, in dogs and cats, various doses are suggested for the treatment of coccidiosis . Overdoses can lead to thiamine deficiency, which may result in neurological signs .
Metabolic Pathways
Amprolium’s role in metabolic pathways is primarily linked to its inhibition of thiamine uptake. Thiamine is a coenzyme in several key metabolic pathways, including those involved in carbohydrate metabolism . By blocking thiamine uptake, amprolium can disrupt these pathways, particularly in organisms that are sensitive to it, such as Eimeria species .
Transport and Distribution
Amprolium is transported and distributed within cells and tissues via thiamine transport mechanisms . Its structural similarity to thiamine allows it to compete for uptake by these transporters .
Subcellular Localization
The subcellular localization of amprolium is likely to be similar to that of thiamine, given its structural similarity. Thiamine and its phosphate derivatives are known to be present in all cellular compartments, including the cytosol, mitochondria, and nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amprolium involves several steps. The process begins with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide and subsequent addition of the remaining amidine nitrogen to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine followed by displacement of the activated quaternary nitrogen by bromide ion affords the key intermediate. Finally, displacement of the halogen by α-picoline yields amprolium .
Industrial Production Methods
In industrial settings, amprolium is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amprolium undergoes various chemical reactions, including:
Oxidation: Amprolium can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The reduction of amprolium involves the conversion of nitrile groups to aminomethyl groups.
Substitution: Amprolium can undergo substitution reactions, particularly involving the displacement of halogen atoms by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like bromide ions and α-picoline are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and aminomethyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Amprolium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thiamine analogues and their interactions with biological systems.
Biology: Employed in research on coccidiosis and other parasitic diseases, particularly in understanding the mechanisms of thiamine transport inhibition.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Industry: Utilized as a feed additive in the poultry industry to prevent and control coccidiosis
Comparison with Similar Compounds
Amprolium is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:
Pyrithiamine: Another thiamine antagonist that inhibits thiamine esterification with phosphoric acid.
Oxythiamine: Inhibits thiamine coenzyme cocarboxylase.
Sulfonamides: Often used in conjunction with amprolium for their synergistic effects in preventing coccidiosis
Amprolium’s uniqueness lies in its high specificity for the thiamine transport system of Eimeria parasites, making it particularly effective during the schizogony phase of the parasite’s life cycle .
Properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0045547 | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Amprolium hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-88-2, 3053-18-7, 121-25-5 | |
| Record name | Amprolium hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amprolium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | amprolium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amprolium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amprolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPROLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


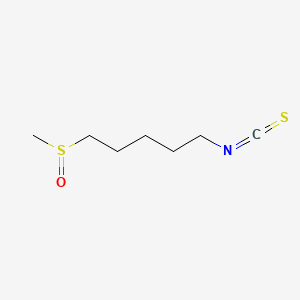


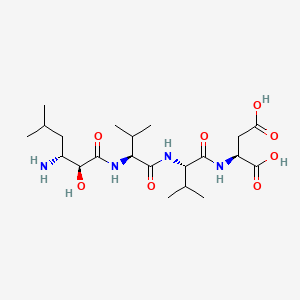
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)



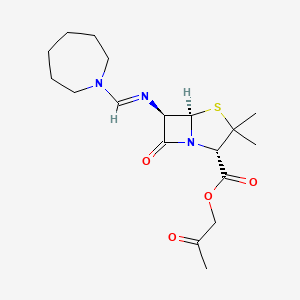
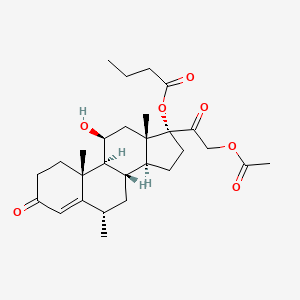

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
